5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 941882-12-8
VCID: VC4748475
InChI: InChI=1S/C21H17N3O5/c1-25-14-4-6-15(7-5-14)27-13-17-8-9-19(28-17)21-24-18(11-22)20(29-21)23-12-16-3-2-10-26-16/h2-10,23H,12-13H2,1H3
SMILES: COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Molecular Formula: C21H17N3O5
Molecular Weight: 391.383

5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

CAS No.: 941882-12-8

Cat. No.: VC4748475

Molecular Formula: C21H17N3O5

Molecular Weight: 391.383

* For research use only. Not for human or veterinary use.

5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile - 941882-12-8

Specification

CAS No. 941882-12-8
Molecular Formula C21H17N3O5
Molecular Weight 391.383
IUPAC Name 5-(furan-2-ylmethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C21H17N3O5/c1-25-14-4-6-15(7-5-14)27-13-17-8-9-19(28-17)21-24-18(11-22)20(29-21)23-12-16-3-2-10-26-16/h2-10,23H,12-13H2,1H3
Standard InChI Key WFOUYXBLWMRTNU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N

Introduction

The compound 5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule featuring multiple functional groups, including furan rings, an oxazole ring, and a carbonitrile group. This compound is part of a broader class of heterocyclic compounds that have garnered interest due to their potential applications in medicinal chemistry and organic synthesis.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. While specific synthesis protocols for this exact compound are not widely documented, similar compounds often involve reactions such as nucleophilic substitution, condensation reactions, or cyclization processes.

Potential Applications

Given its structural complexity and the presence of multiple functional groups, this compound could be explored for various applications:

  • Pharmaceutical Research: Compounds with oxazole and furan rings are often investigated for their potential biological activities, including anti-inflammatory, antimicrobial, or anticancer properties.

  • Organic Synthesis: The presence of reactive functional groups makes it a useful intermediate in the synthesis of more complex molecules.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
5-{[(furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrileC21H17N3O4391.4 g/molFuran rings, oxazole ring, carbonitrile group
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrileC24H20N4O4440.4 g/molPyridine instead of furan-2-ylmethyl group
5-[(4-Methoxyphenoxy)methyl]-2-furaldehydeC13H12O4232.23 g/molFuran ring, aldehyde group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator